Suprifen - 52671-39-3

Suprifen

Catalog Number: EVT-1546817
CAS Number: 52671-39-3
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxilofrine is used in combination with [DB11609] as an antitussive. It is currently marketed in Canada by Valeant under the tradename Cophylac.
Source and Classification

Suprifen is classified under the category of non-selective cyclooxygenase inhibitors, similar to other well-known NSAIDs like ibuprofen and naproxen. It is synthesized from amphetamine derivatives combined with profen structures, which enhances its therapeutic potential. The compound's synthesis and characterization have been explored in various studies, highlighting its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Suprifen typically involves the acylation of amphetamine derivatives with acid chlorides, a process known as the Schotten–Baumann method. This method allows for the formation of amide bonds, which are crucial in creating the final compound. The reaction conditions generally require an electromagnetic stirrer at room temperature, with triethylamine used as a hydrogen chloride acceptor to facilitate the reaction.

The following steps summarize the synthesis process:

  1. Preparation of Reactants: Amphetamine derivatives and acid chlorides are prepared.
  2. Reaction Setup: The reactants are mixed in a suitable solvent under stirring.
  3. Monitoring: Thin-layer chromatography is employed to monitor the progress of the reaction.
  4. Isolation and Purification: The final products are isolated through filtration and purified using neutral alumina.

The yields of synthesized compounds typically range from 85% to 95%, indicating efficient synthesis methods .

Molecular Structure Analysis

Structure and Data

Suprifen's molecular structure features a combination of an amphetamine backbone with a profen moiety, which contributes to its pharmacological properties. The compound can be represented by the following structural formula:

C16H21NO2\text{C}_{16}\text{H}_{21}\text{N}\text{O}_{2}

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through characteristic signals corresponding to different functional groups within the molecule. For example, signals for methyl groups appear in specific ppm ranges, allowing for precise identification of the compound's structure .

Chemical Reactions Analysis

Reactions and Technical Details

Suprifen undergoes various chemical reactions typical of amide compounds. Notably, it can participate in hydrolysis reactions under acidic or basic conditions, leading to the release of amphetamine and carboxylic acid derivatives. Mass spectrometry studies have shown distinct fragmentation patterns associated with Suprifen, revealing key pathways that include C-N bond cleavage and subsequent rearrangements .

Mechanism of Action

Process and Data

The mechanism by which Suprifen exerts its pharmacological effects primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The resultant reduction in prostaglandin levels alleviates symptoms associated with inflammatory conditions.

Pharmacological studies indicate that Suprifen demonstrates a dose-dependent response in reducing inflammation, supporting its use as an effective analgesic .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Suprifen exhibits several notable physical properties:

  • Molecular Weight: Approximately 261.35 g/mol
  • Melting Point: Ranges from 126°C to 130°C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but insoluble in water.

Chemical properties include stability under standard laboratory conditions, with susceptibility to hydrolysis under extreme pH environments .

Applications

Scientific Uses

Suprifen is primarily utilized in clinical settings for its anti-inflammatory and analgesic properties. Its applications extend to various medical conditions such as:

  • Acute pain management
  • Chronic inflammatory disorders
  • Post-operative pain relief

Research continues into novel formulations that enhance its bioavailability and therapeutic efficacy, including polymeric prodrugs that release Suprifen over extended periods .

Introduction to Suprofen: Chemical Structure and Historical Context

Molecular Composition and Stereochemical Properties

Suprofen (C₁₄H₁₂O₃S, molar mass 260.31 g/mol) is a 2-arylpropionic acid derivative characterized by a thiophene carbonyl group attached to the phenyl ring at the para position. Its IUPAC name is (±)-2-[4-(2-thienylcarbonyl)phenyl]propanoic acid, reflecting the biphenyl-thiophene linkage and chiral center at the alpha carbon of the propanoic acid chain [7] [9]. Like ibuprofen and related NSAIDs, suprofen exists as a racemic mixture due to its asymmetric carbon, with no significant stereoselectivity reported for its biological activity [3] [7]. The electron-withdrawing thienyl ketone moiety distinguishes it from simpler propionic acid derivatives, potentially influencing its electronic distribution and receptor binding [9].

Table 1: Key Molecular Features of Suprofen

PropertyDescription
Molecular FormulaC₁₄H₁₂O₃S
Molar Mass260.31 g/mol
Chiral Centers1 (alpha carbon of propanoic acid chain)
StereochemistryRacemic mixture
Key Functional GroupsCarboxylic acid, ketone, thiophene ring, biphenyl linkage
Structural DistinctionThienyl ketone moiety at para position of phenyl ring

Historical Development and Patent Chronology

Suprofen was developed by Janssen Pharmaceutica in the early 1970s. The compound was first patented in Germany in 1974 (DE2353357), which claimed a series of aroyl-substituted phenylacetic acid derivatives with anti-inflammatory properties [7] [9]. Initially investigated for oral administration as a general analgesic and anti-inflammatory agent, clinical use was later restricted due to emerging renal safety concerns, particularly a syndrome termed "suprofen-associated flank pain" [2] [7]. This led to a strategic repositioning of suprofen exclusively for topical ophthalmic applications in the 1980s. The ophthalmic formulation (1% solution, trade name Profenal) was specifically developed for preventing intraoperative miosis (pupil constriction) during cataract surgery by inhibiting surgically induced prostaglandin synthesis in the anterior chamber [2]. Despite initial approvals, ophthalmic suprofen was discontinued in the US market, though exact dates and regulatory details remain undisclosed in available literature [7].

Table 2: Historical Milestones in Suprofen Development

YearEvent
1974German patent DE2353357 filed by Janssen Pharmaceutica
1980sInitial oral formulations marketed for general analgesia
Mid-1980sWithdrawal of oral formulations due to renal adverse effects
Late 1980sRepositioning as ophthalmic solution (1% Profenal) for surgical miosis
1990sDiscontinuation of ophthalmic formulation in key markets (e.g., US)

Classification Within the Propionic Acid NSAID Subgroup

Suprofen belongs to the propionic acid class of NSAIDs, sharing the core α-methylphenylacetic acid structure with ibuprofen (C₁₃H₁₈O₂), naproxen, and ketoprofen. Its classification relies on three structural and functional characteristics:

  • Carboxylic Acid Pharmacophore: The ionizable propionic acid group enables target binding via electrostatic interactions, mirroring the mechanism of other propionic acid derivatives like ibuprofen. This group is essential for cyclooxygenase (COX) inhibition [1] [9].
  • Aryl Ketone Extension: Unlike ibuprofen’s simple p-isobutyl group, suprofen features a 2-benzoylthiophene moiety at the para position. This electron-deficient aromatic system enhances its binding affinity to COX isoforms, particularly COX-2, and contributes to its distinct physicochemical profile (e.g., increased lipophilicity) [7] [9].
  • Stereochemical Alignment: Suprofen maintains the chiral center characteristic of propionic acid NSAIDs. Though typically administered racemically, its S-enantiomer is presumed responsible for pharmacological activity, analogous to ibuprofen’s enantioselective activity [1] [3].

Structurally, suprofen bridges conventional propionic acids (e.g., ibuprofen) and aryl ketone-containing NSAIDs (e.g., ketoprofen). Its thiophene ring introduces heterocyclic diversity, potentially optimizing spatial orientation within the COX active site. However, this modification did not translate to clinical superiority, contributing to its niche application history [7] [9].

Properties

CAS Number

52671-39-3

Product Name

Suprifen

IUPAC Name

4-[1-hydroxy-2-(methylamino)propyl]phenol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-3-5-9(12)6-4-8/h3-7,10-13H,1-2H3

InChI Key

OXFGTKPPFSCSMA-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NC

Solubility

Partly miscible

Synonyms

1-(4'-hydroxyphenyl)-2-methylaminopropanol
1-(4-hydroxyphenyl)-2-methylaminopropanol
4-hydroxyephedrine
carnigen
methylsynephrine
oxilofrin
oxilofrin, (R*,R*)-(+-)-isomer
oxilofrin, (R*,S*)-(+-)-isomer
oxilofrin, (R*,S*)-isomer
oxilofrin, (R-(R*,S*))-isomer
oxilofrin, hydrochloride
oxilofrin, hydrochloride, (R*,R*)-(+-)-isomer
oxilofrin, hydrochloride, (R*,S*)-(+-)-isomer
oxilofrin, hydrochloride, (R*,S*)-isomer
oxilofrine
oxilofrine hydrochloride
para-hydroxyephedrine
R-(-)-beta-O-methylsynephrine
suprifen

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.